1-(2-Furyl)-2-pyridin-4-ylethanone
Overview
Description
1-(2-Furyl)-2-pyridin-4-ylethanone is an organic compound that features a furan ring and a pyridine ring connected by an ethanone bridge
Mechanism of Action
Target of Action
Compounds containing a furan ring, such as nitrofurans, have been known to target proteins like aldose reductase .
Mode of Action
It’s worth noting that similar compounds, such as nitrofurans, interact with their targets and cause changes at the molecular level .
Biochemical Pathways
For instance, nitrofurans have been found to interact with aldose reductase, a key enzyme in the polyol pathway .
Pharmacokinetics
For instance, the compound “{ [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid” has been found to have certain pharmacokinetic properties .
Result of Action
For instance, YC-1, a compound containing a furyl group, has been found to stimulate platelet-soluble guanylate cyclase and indirectly elevate platelet cyclic guanosine monophosphate (cGMP) levels .
Action Environment
It’s worth noting that environmental mutagens can be trapped as adducts by dna components, which could potentially influence the action of compounds like 1-(2-furyl)-2-pyridin-4-ylethanone .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve various biochemical reactions
Cellular Effects
Some studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound may change over time, potentially involving issues related to the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is likely that the effects of this compound may vary with different dosages, potentially involving threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is likely that this compound is involved in various metabolic pathways, potentially interacting with various enzymes or cofactors and affecting metabolic flux or metabolite levels
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation
Subcellular Localization
It is likely that this compound is localized to specific compartments or organelles within the cell, potentially involving targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Furyl)-2-pyridin-4-ylethanone typically involves the reaction of 2-furylcarbinol with 4-pyridinecarboxaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired ethanone bridge between the furan and pyridine rings. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like toluene, with the mixture being heated under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using continuous flow reactors and more efficient catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-(2-Furyl)-2-pyridin-4-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone bridge to an alcohol group.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
1-(2-Furyl)-2-pyridin-4-ylethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of fine chemicals and as a building block for various industrial processes
Comparison with Similar Compounds
Similar Compounds
Furfural: A related compound with a furan ring and an aldehyde group.
2-Acetylfuran: Similar in structure but with an acetyl group instead of a pyridine ring.
Pyridine-4-carboxaldehyde: Contains a pyridine ring with an aldehyde group
Uniqueness
1-(2-Furyl)-2-pyridin-4-ylethanone is unique due to its combination of a furan and pyridine ring connected by an ethanone bridge.
Properties
IUPAC Name |
1-(furan-2-yl)-2-pyridin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10(11-2-1-7-14-11)8-9-3-5-12-6-4-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSYGQZXBWJMJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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